molecular formula C21H24ClN3O3 B13730140 4(1H)-Quinazolinone, 2,3-dihydro-1-(3-morpholinopropionyl)-3-phenyl-, hydrochloride CAS No. 20887-10-9

4(1H)-Quinazolinone, 2,3-dihydro-1-(3-morpholinopropionyl)-3-phenyl-, hydrochloride

Cat. No.: B13730140
CAS No.: 20887-10-9
M. Wt: 401.9 g/mol
InChI Key: LKJHOBGKTVGNAS-UHFFFAOYSA-N
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Description

4(1H)-Quinazolinone, 2,3-dihydro-1-(3-morpholinopropionyl)-3-phenyl-, hydrochloride is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core, a morpholinopropionyl side chain, and a phenyl group, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-1-(3-morpholinopropionyl)-3-phenyl-, hydrochloride typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Attachment of the Morpholinopropionyl Side Chain: The morpholinopropionyl side chain can be attached through nucleophilic substitution reactions, where the morpholine ring reacts with a suitable electrophile, such as a halogenated propionyl derivative.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group or the morpholine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the quinazolinone core or the carbonyl group in the morpholinopropionyl side chain, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinazolinone core and the phenyl group, using reagents like halogens, alkyl halides, or sulfonates.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, sulfonates.

Major Products

    Oxidation Products: Hydroxylated derivatives, N-oxides.

    Reduction Products: Reduced quinazolinone derivatives, alcohols.

    Substitution Products: Halogenated or alkylated quinazolinone derivatives.

Scientific Research Applications

4(1H)-Quinazolinone, 2,3-dihydro-1-(3-morpholinopropionyl)-3-phenyl-, hydrochloride has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The morpholinopropionyl side chain and phenyl group contribute to the compound’s binding affinity and specificity, enhancing its overall pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    4(1H)-Quinazolinone: The parent compound, known for its broad range of biological activities.

    2,3-Dihydro-4(1H)-quinazolinone: A reduced form of the parent compound with similar but distinct properties.

    3-Phenyl-4(1H)-quinazolinone: A derivative with a phenyl group, similar to the compound but lacking the morpholinopropionyl side chain.

Uniqueness

4(1H)-Quinazolinone, 2,3-dihydro-1-(3-morpholinopropionyl)-3-phenyl-, hydrochloride is unique due to the presence of the morpholinopropionyl side chain, which imparts additional pharmacological properties and enhances its binding affinity to molecular targets. This structural feature distinguishes it from other quinazolinone derivatives and contributes to its potential therapeutic applications.

Properties

CAS No.

20887-10-9

Molecular Formula

C21H24ClN3O3

Molecular Weight

401.9 g/mol

IUPAC Name

1-(3-morpholin-4-ylpropanoyl)-3-phenyl-2H-quinazolin-4-one;hydrochloride

InChI

InChI=1S/C21H23N3O3.ClH/c25-20(10-11-22-12-14-27-15-13-22)24-16-23(17-6-2-1-3-7-17)21(26)18-8-4-5-9-19(18)24;/h1-9H,10-16H2;1H

InChI Key

LKJHOBGKTVGNAS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC(=O)N2CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4.Cl

Origin of Product

United States

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